2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide
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Overview
Description
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide is a complex organic compound featuring a benzothiazole core, a morpholine group, and an acetamide moiety
Mechanism of Action
Mode of Action
It’s known that the compound can undergo condensation reactions with other compounds such as 4-acetamidobenzaldehyde to afford tridentate schiff bases . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .
Result of Action
Some studies suggest that it may have pesticidal properties, indicating that it could potentially affect cellular processes in certain organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 4-methoxybenzo[d]thiazole-2-ylamine. This intermediate is then reacted with methylamine to introduce the methylamino group. Subsequently, the resulting compound is coupled with 4-morpholinophenylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for scalability and efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted benzothiazoles or morpholines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including anti-inflammatory and antimicrobial tests.
Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of inflammatory diseases and infections.
Industry: It may find use in the development of new materials, dyes, and pharmaceuticals.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These compounds share a similar structure but differ in the substituents on the benzothiazole ring.
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-morpholinophenyl)acetamide: This compound has a similar core structure but a different morpholine substituent.
Uniqueness: The uniqueness of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-24(21-23-20-17(27-2)4-3-5-18(20)29-21)14-19(26)22-15-6-8-16(9-7-15)25-10-12-28-13-11-25/h3-9H,10-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASAWDUBQXCTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2CCOCC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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